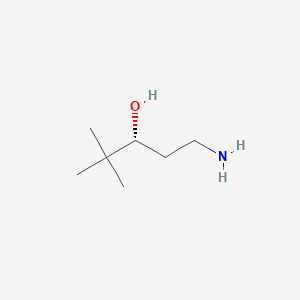

(3R)-1-amino-4,4-dimethylpentan-3-ol

Description

(3R)-1-Amino-4,4-dimethylpentan-3-ol is a chiral amino alcohol with a branched aliphatic backbone. Its structure features a tertiary alcohol group at the C3 position, an amino group at C1, and two methyl substituents at C4 (Figure 1). The stereochemistry at C3 (R-configuration) is critical for its biological and chemical interactions.

Properties

Molecular Formula |

C7H17NO |

|---|---|

Molecular Weight |

131.22 g/mol |

IUPAC Name |

(3R)-1-amino-4,4-dimethylpentan-3-ol |

InChI |

InChI=1S/C7H17NO/c1-7(2,3)6(9)4-5-8/h6,9H,4-5,8H2,1-3H3/t6-/m1/s1 |

InChI Key |

IUKICUAZNUHIDR-ZCFIWIBFSA-N |

Isomeric SMILES |

CC(C)(C)[C@@H](CCN)O |

Canonical SMILES |

CC(C)(C)C(CCN)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Amino-4,4-dimethyl-3-pentanol typically involves the following steps:

Starting Material: The synthesis begins with a suitable starting material such as 4,4-dimethyl-3-pentanol.

Amination: The hydroxyl group is converted to an amino group through a series of reactions, often involving reagents like ammonia or amines under specific conditions.

Chiral Resolution: The resulting mixture is then subjected to chiral resolution to obtain the ®-enantiomer.

Industrial Production Methods

In an industrial setting, the production of ®-1-Amino-4,4-dimethyl-3-pentanol may involve:

Large-Scale Amination: Utilizing large reactors and optimized conditions to maximize yield.

Purification: Employing techniques such as crystallization or chromatography to purify the compound.

Quality Control: Ensuring the final product meets the required specifications through rigorous quality control processes.

Chemical Reactions Analysis

Types of Reactions

®-1-Amino-4,4-dimethyl-3-pentanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride in the presence of a base.

Major Products

Oxidation: Formation of 4,4-dimethyl-3-pentanone.

Reduction: Formation of 4,4-dimethyl-3-pentylamine.

Substitution: Formation of 4,4-dimethyl-3-pentyl chloride.

Scientific Research Applications

®-1-Amino-4,4-dimethyl-3-pentanol has several applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex molecules.

Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

Medicine: Explored for its potential therapeutic effects and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1-Amino-4,4-dimethyl-3-pentanol involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes or receptors, influencing their activity.

Pathways Involved: It may modulate biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Steric and Electronic Differences

A. (R)-3-(((tert-Butyldimethylsilyl)oxy)methyl)-3-methylpentan-1-ol ()

- Structure: Contains a bulky tert-butyldimethylsilyl (TBS) ether group instead of an amino group.

- Synthesis : Hydrogenation of a prochiral alkene using Pd/C under H₂ yields the saturated alcohol with high stereochemical purity (100% yield) .

Physicochemical Data :

Property Value Source [α]D +4.8° (c 0.65, CHCl₃) logP (calculated) 4.49 (similar to branched alcohols)

Comparison: The TBS-protected derivative lacks the amino group, reducing water solubility but enhancing lipophilicity.

B. 3,3-Dimethyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)-4-penten-2-ol ()

- Structure : Cyclopentenyl-substituted alcohol with a complex terpene-like backbone.

- Key Difference: The cyclic substituent and lack of an amino group make it structurally distinct, favoring volatility (suitable for perfumery) over hydrogen-bonding capacity.

C. 2,4-Dimethylpentan-3-ol, dimethylpentafluorophenylsilyl ether ()

- Structure : Fluorinated silyl ether derivative with similar branching.

Physicochemical Data :

Property Value Source log10WS -7.61 (low water solubility) logPoct/wat 4.491

Comparison: The fluorinated silyl group increases hydrophobicity (logP ~4.49) compared to the amino alcohol, which likely has lower logP due to the polar NH₂ group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.